

Comparative Analysis of Frentizole Analogs

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Compound Focus: Frentizole

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The following tables summarize the core findings for different classes of **Frentizole**-related analogs, focusing on their biological activities and drug-like properties.

Table 1: Biological Activity and SAR of Analogs

Compound / Series	Core Structural Features	Primary Biological Activity	Key Experimental Data (Potency)	Inferred SAR Conclusion
Frentizole (Parent)	Benzothiazole-urea	Immunosuppressive; inhibits A β -ABAD interaction [1] [2]	N/A (Reference compound)	Serves as the foundational scaffold [2].
Early Urea-based Inhibitors [1]	Benzothiazole urea with electron-withdrawing groups & <i>para</i> -OH phenyl	Inhibition of A β -ABAD interaction	30-fold improvement in potency over Frentizole [1]	Small electron-withdrawing groups on benzothiazole and a <i>para</i> -hydroxyl on the phenyl ring enhance potency [1].

Compound / Series	Core Structural Features	Primary Biological Activity	Key Experimental Data (Potency)	Inferred SAR Conclusion
Benzothiazole Phosphonates (A1, A5, A6) [1]	Phosphonate prodrugs of benzothiazole amines	Inhibit A β -ABAD; cross the blood-brain barrier (BBB)	Brain concentrations: 4–50 ng/mL (10 mg/kg dose) [1]	Phosphonate group is a successful prodrug strategy for enhancing BBB penetration and water solubility [1].
Benzothiazole-Thiazole Hybrids (4b, 4c, 4d, 4f) [3]	Hybrid molecule: benzothiazole linked to a thiazole ring	Broad-spectrum antimicrobial	MIC values: 3.90–15.63 $\mu\text{g mL}^{-1}$ against bacterial/fungal strains [3]	Electron-withdrawing groups (nitro, halogens) at specific positions enhance antimicrobial activity [3].
Novel Frentizole-like Derivatives (4, 8, 9) [2]	Structurally optimized from Frentizole	mTOR inhibition; senomorphic (reduces senescence)	Compound 4 showed best <i>in vitro</i> profile, BBB penetration, and lowest acute toxicity (LD ₅₀ ~560 mg/kg) [2]	Successful structural optimization yields multi-target agents with improved <i>in vivo</i> safety profiles [2].

Table 2: Pharmacokinetic and Toxicity Profile of Key Candidates

Compound	Key ADME/Tox Properties	Experimental Model	Significance for Development
Benzothiazole Phosphonates (A1,	Crosses the BBB; peak plasma conc. ~2	Mouse model (LC-MS/MS analysis)	Promising for CNS targets (e.g., Alzheimer's disease)

Compound	Key ADME/Tox Properties	Experimental Model	Significance for Development
A5, A6} [1]	µg/mL (10 mg/kg IV)		[1].
Novel Frentizole Derivative (4) [2]	Low acute toxicity (LD ₅₀ > 500 mg/kg); crosses BBB	Mouse model for acute toxicity & PK	Favorable preclinical safety and brain exposure for further development [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies cited in the studies.

- **Antimicrobial Evaluation (Disk Diffusion and REMA) [3]:** Compounds were screened against a panel of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.
 - **Disk Diffusion Assay:** Compounds are applied to paper disks placed on agar plates inoculated with test microorganisms. After incubation, the diameter of the growth inhibition zone around the disk is measured (mm). This provides a qualitative assessment of antimicrobial activity [3].
 - **Resazurin Microtiter Assay (REMA):** A broth microdilution method performed in 96-well plates. Bacterial/fungal cultures are exposed to serially diluted compounds. The metabolic activity of viable cells reduces the blue dye resazurin to pink resorufin. The **Minimum Inhibitory Concentration (MIC)**, the lowest concentration that prevents this color change (indicating no growth), is determined [3].
- **Molecular Docking for Target Engagement [3] [2]:** This computational method predicts how a small molecule (ligand) interacts with a protein target.
 - **Protein Preparation:** The 3D structure of the target protein (e.g., bacterial DNA gyrase, mTOR FRB domain) is obtained from a database like the Protein Data Bank (PDB). Water molecules and original ligands are typically removed, and hydrogen atoms are added [3] [2].
 - **Ligand Preparation:** The 3D structures of the analog compounds are drawn and energy-minimized [2].
 - **Docking Simulation:** Software (like AutoDock Vina) is used to computationally "dock" each ligand into the binding site of the protein, generating multiple potential binding poses [3].
 - **Interaction Analysis:** The best poses are analyzed for key interactions such as **hydrogen bonds, π - π stacking, and hydrophobic contacts**, which help explain the biological activity

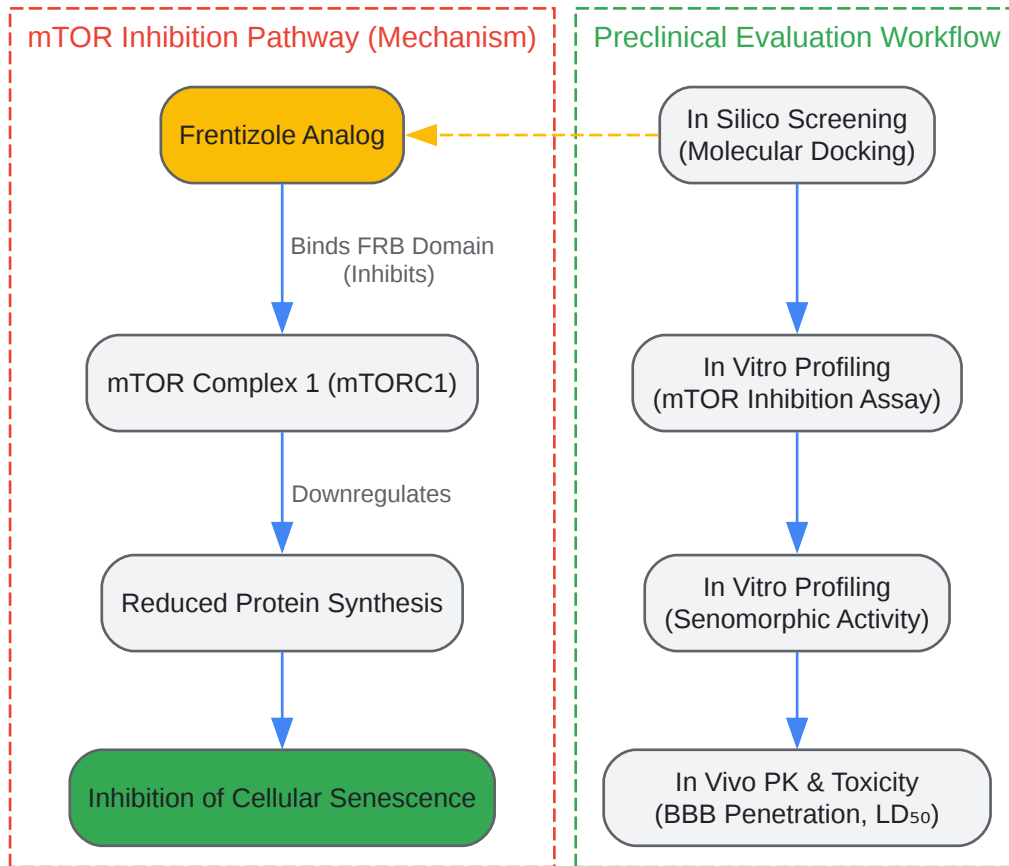
and inform SAR [3].

- **In Vivo Pharmacokinetics and BBB Penetration** [1]: This protocol assesses a compound's ability to reach the brain.
 - **Dosing & Sampling:** Mice are administered the compound intravenously. At predetermined time points, blood (plasma), cerebrospinal fluid (CSF), and brain tissue are collected [1].
 - **Sample Analysis:** A highly sensitive **LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)** method is developed and validated to detect and quantify the compound in these biological matrices [1].
 - **Data Calculation:** The concentration data over time is used to calculate standard pharmacokinetic parameters (e.g., C_{max}, AUC). The presence and concentration of the compound in the brain confirm its ability to cross the BBB [1].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the primary mechanism of action for the mTOR-inhibiting **Frentizole** analogs and the key steps involved in their preclinical evaluation, as described in the research [2].

Key Pathways and Workflow for Frentizole Analogs R&D



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Key Research Implications and Future Directions

The research data highlights several promising avenues for the development of **Frentizole** analogs:

- **Multi-Target Potential:** The most successful analogs show activity across different target classes, including $A\beta$ -ABAD, mTOR, and microbial enzymes, suggesting potential for **multi-target therapeutics** in complex diseases like Alzheimer's and aging-related conditions [3] [1] [2].
- **Rational Design Strategies:** The SAR studies provide clear guidance. Effective strategies include introducing **electron-withdrawing groups** to enhance potency [3] [1], using **phosphonate prodrugs** to improve BBB penetration [1], and constructing **hybrid molecules** to achieve broad-spectrum activity [3].
- **Advanced Screening Models:** The use of **cellular senescence models** for evaluating "senomorphic" activity is a modern approach for developing anti-aging therapeutics [2]. This, combined with *in vivo* safety studies, provides a robust preclinical dataset for candidate selection.

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